1,2-Di(thiophen-2-yl)ethane-1,2-dione

Catalog No.
S751695
CAS No.
7333-07-5
M.F
C10H6O2S2
M. Wt
222.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Di(thiophen-2-yl)ethane-1,2-dione

CAS Number

7333-07-5

Product Name

1,2-Di(thiophen-2-yl)ethane-1,2-dione

IUPAC Name

1,2-dithiophen-2-ylethane-1,2-dione

Molecular Formula

C10H6O2S2

Molecular Weight

222.3 g/mol

InChI

InChI=1S/C10H6O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H

InChI Key

UNWKVSDABPCZMK-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)C(=O)C2=CC=CS2

Canonical SMILES

C1=CSC(=C1)C(=O)C(=O)C2=CC=CS2
  • Material Science Applications

    2,2'-Thenil has been investigated for its potential use in the development of functional materials. For instance, research has explored its role in the design of novel organic semiconductors []. These materials have potential applications in organic electronics and optoelectronic devices.

  • Organic Chemistry Research

    2,2'-Thenil can also serve as a building block for the synthesis of more complex molecules. Studies have explored its use in the preparation of heterocyclic compounds []. Heterocyclic compounds are a vast class of organic molecules with various applications in the field of medicinal chemistry.

1,2-Di(thiophen-2-yl)ethane-1,2-dione is an organic compound with the molecular formula C₁₀H₆O₂S₂ and a molecular weight of approximately 222.29 g/mol. It features two thiophene rings attached to a central ethane-1,2-dione structure, which contributes to its unique electronic properties and potential applications in materials science. The compound typically appears as a yellow solid and is insoluble in water but soluble in organic solvents like ethanol and dichloromethane .

Typical of diketones, such as:

  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or related compounds.
  • Reduction Reactions: The diketone functionality can be reduced to form corresponding diols or alcohols under specific conditions using reducing agents like sodium borohydride.
  • Oxidation Reactions: The compound can be oxidized to yield various derivatives, often involving the thiophene moieties .

While specific biological activity data for 1,2-Di(thiophen-2-yl)ethane-1,2-dione is limited, compounds containing thiophene rings are generally noted for their biological significance. They exhibit a range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic structure of this compound may also lend itself to further exploration in pharmacological applications.

1,2-Di(thiophen-2-yl)ethane-1,2-dione can be synthesized through multi-step reactions involving:

  • Formation of the Diketone: Starting from appropriate thiophene derivatives and utilizing reagents such as thiamine hydrochloride and triethylamine in an inert atmosphere at room temperature.
  • Oxidation: Further oxidation steps may involve pyridinium chlorochromate to achieve the diketone structure effectively .

This compound has several notable applications:

  • Materials Science: It is used in the development of cross-conjugated alternating polymers which can be employed in organic electronics and photovoltaic devices.
  • Sensor Technology: Due to its electronic properties, it may be utilized in the fabrication of sensors for detecting environmental pollutants or biological markers.
  • Organic Synthesis: Its reactivity makes it a valuable intermediate in organic synthesis pathways for producing more complex molecules.

Interaction studies involving 1,2-Di(thiophen-2-yl)ethane-1,2-dione often focus on its behavior in different chemical environments or with various reagents. Research indicates that its interactions with metals can lead to complex formation that alters its electronic properties, making it useful for catalysis or sensor applications. Additionally, studies on its reactivity with biological molecules are ongoing to explore potential therapeutic uses.

Several compounds share structural similarities with 1,2-Di(thiophen-2-yl)ethane-1,2-dione. Here are a few notable examples:

Compound NameStructure TypeUnique Features
1,2-Di(thiophen-3-yl)ethane-1,2-dioneDiketoneSimilar structure but different thiophene position
1,2-Bis(4-methylphenyl)ethane-1,2-dioneDiketoneAromatic substitution leading to different properties
1,2-Di(benzothiazol-2-yl)ethane-1,2-dioneDiketoneContains a thiazole ring providing distinct reactivity
3-MethylthiopheneThiophene derivativeLacks diketone functionality but shares thiophene

The uniqueness of 1,2-Di(thiophen-2-yl)ethane-1,2-dione lies in its specific arrangement of functional groups and the presence of two thiophene rings at the 2-position of the ethane dione backbone. This configuration influences its electronic characteristics and potential applications compared to other similar compounds .

XLogP3

2.9

Other CAS

7333-07-5

Wikipedia

2,2'-Thenil

Dates

Modify: 2023-08-15

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